molecular formula C13H12N2O3 B6387196 2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261926-88-8

2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387196
CAS No.: 1261926-88-8
M. Wt: 244.25 g/mol
InChI Key: NEIJQJMHVYODGL-UHFFFAOYSA-N
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Description

2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group at the 2-position, a methoxyphenyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation and carboxylation reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sodium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the methoxyphenyl and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-11-5-3-2-4-8(11)10-7-15-12(14)6-9(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIJQJMHVYODGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687124
Record name 2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-88-8
Record name 2-Amino-5-(2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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